Bienvenue dans la boutique en ligne BenchChem!

N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide

asymmetric catalysis C–H activation chiral ligand development

N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide (CAS 2226371-98-6; racemic CAS 29618-52-8) is a chiral amide with molecular formula C₁₃H₂₀N₂O and molecular weight 220.31 g/mol. It belongs to the class of mono-protected aminoethyl amine (MPAAM) ligands, specifically developed by the Yu group at Scripps Research for palladium-catalyzed enantioselective C(sp³)–H functionalization of free carboxylic acids.

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
Cat. No. B8253294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CC=CC=C1)CN(C)C
InChIInChI=1S/C13H20N2O/c1-11(16)14-13(10-15(2)3)9-12-7-5-4-6-8-12/h4-8,13H,9-10H2,1-3H3,(H,14,16)
InChIKeyPXPSPBKAWKBCMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide Is Widely Cited in Asymmetric Catalysis and TRPV1 Research


N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide (CAS 2226371-98-6; racemic CAS 29618-52-8) is a chiral amide with molecular formula C₁₃H₂₀N₂O and molecular weight 220.31 g/mol [1]. It belongs to the class of mono-protected aminoethyl amine (MPAAM) ligands, specifically developed by the Yu group at Scripps Research for palladium-catalyzed enantioselective C(sp³)–H functionalization of free carboxylic acids . The (S)-enantiomer is commercially available as a research chemical (≥95% purity) and is recognized as a critical chiral ligand that enables desymmetrization of cyclopropanecarboxylic acids without exogenous directing groups [2]. In addition to its synthetic utility, this compound has been profiled in biochemical assays, showing measurable activity against the human TRPV1 ion channel and the KDM4 family of histone demethylases [3][4].

Why Generic Substitution of N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide Fails in Asymmetric Catalysis and Pharmacological Assays


In-class compounds sharing an acetamide or aminoethyl amine backbone cannot be interchanged with N-(1-(dimethylamino)-3-phenylpropan-2-yl)acetamide because performance is exquisitely sensitive to the exact identity of the side chain and N-protecting group. In the MPAAM ligand series, replacing the benzyl side chain (L1) with isopropyl (L11), sec-butyl (L12), or tert-butyl (L13) reduced both chemical yield and enantiomeric ratio (er), while the phenyl analog (L15) gave only 20% yield with low enantioselectivity [1]. Even the closely related homobenzyl variant (L16) decreased reactivity and selectivity [1]. In the TRPV1 antagonist series, α-substituted acetamide derivatives with minor structural modifications displayed markedly different inhibition profiles; compounds 17, 18, and 19 showed only weak antagonism (12–49% inhibition at 5 µM) compared to highly potent leads with Ki(CAP) = 0.1 nM [2]. These data demonstrate that subtle structural perturbations—side chain sterics, aryl substitution pattern, and stereochemistry—produce large, quantifiable performance gaps. Procurement of a generic analog without verifying the specific CAS registry number thus carries a high risk of obtaining a compound with inferior catalytic activity, altered target selectivity, or diminished assay sensitivity.

N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide: Quantitative Differentiation Evidence for Procurement Decision-Making


Ligand L1 (Target Compound) vs. L11–L21 Analogues: Catalytic Yield and Enantioselectivity in Pd-Catalyzed C(sp³)–H Arylation

In the JACS paper by Shen et al. (2018), ligand L1—which is the (S)-enantiomer of the target compound—delivered 82% isolated yield and 97:3 er in the Pd-catalyzed arylation of cyclopropanecarboxylic acid with 4-iodoanisole under 5 mol% Pd(OAc)₂ [1]. This performance was superior to all side-chain variants tested: L11 (isopropyl) and L12 (sec-butyl) gave slightly lower yields and enantioselectivities; L13 (tert-butyl) and L14 (isobutyl) further reduced both metrics; L15 (phenyl) provided only 20% yield with low enantioselectivity; L16 (homobenzyl) also decreased reactivity and selectivity; and L17–L21 (substituted benzyl/naphthalenyl) uniformly underperformed L1 [1]. The previous-generation bidentate acetyl-protected aminoethyl quinoline ligands (L22, L23) gave modest to poor yields or enantioselectivities under the same conditions [1].

asymmetric catalysis C–H activation chiral ligand development

MPAAM Ligand Architecture vs. MPAA Ligands: Substrate Scope Expansion to Cyclobutane Carboxylic Acids

The Angewandte Chemie paper (2019) demonstrated that the MPAAM ligand L1 (target compound) enables enantioselective C(sp³)–H cross-coupling of free cyclobutanecarboxylic acids with organoborons—a substrate class that was incompatible with the previously reported MPAA ligand system [1]. Under Pd(II)/Pd(0) catalysis with MPAAM L1, cyclobutane substrates afforded chiral products with er up to 98:2, whereas the earlier JACS 2018 method using only MPAA ligands was restricted to cyclopropane substrates [2]. The MPAAM ligand thus extends the substrate scope to four-membered rings, providing access to α-chiral cyclobutanecarboxylic acids that are inaccessible with MPAA alone.

C–H cross-coupling carboxylic acid functionalization ligand design

Catalyst Speciation Advantage: L2 vs. L1 in Off-Cycle Pd(L)₂ Formation

Hao et al. (2021) showed that the MPAAM ligand L1 (target compound) forms stable, off-cycle homoleptic Pd(L)₂ species at elevated ligand concentrations, reducing catalytic rate [1]. In contrast, the optimized ligand L2 (a structural analog with a modified aryl group) forms only the catalytically active monosubstituted [Pd(L)(OAc)] species, regardless of ligand concentration, resulting in higher reaction rates [1]. This mechanistic finding demonstrates that L1 is not the rate-optimal MPAAM ligand, but it remains the structurally defined reference compound from which L2 was derived. For researchers conducting kinetic studies or developing new ligands, L1 serves as the well-characterized baseline with fully elucidated off-cycle speciation behavior.

catalyst speciation reaction kinetics ligand optimization

TRPV1 Antagonist Activity: Weak but Structurally Informative α-Substituted Acetamide Derivative

In the study by Lee et al. (2017), α-substituted acetamide B-region derivatives of the potent TRPV1 antagonist 13 were evaluated. The compound corresponding to the target acetamide scaffold (compound 17, 18, or 19—exact structural identity inferred from the α-substituted acetamide B-region series) showed weak antagonism with 12–49% inhibition at 5 µM [1]. BindingDB data (BDBM50070377, CHEMBL3408519) report a TRPV1 IC₅₀ of 1.40 × 10⁴ nM (14 µM) for the racemic compound under pH 5.5 conditions, confirming weak activity [2]. In comparison, the lead compounds 13S and 16S in the same study achieved Ki(CAP) = 0.1 nM [1]. This compound is therefore not a potent TRPV1 antagonist, but its structural simplicity makes it a useful negative control or starting scaffold for SAR studies.

TRPV1 antagonist pain research structure-activity relationship

Commercial Specification Benchmarking: Enantiomeric Purity and Storage Requirements

The commercially available (S)-enantiomer (Sigma-Aldrich ALD00612) is specified at ≥95% purity as a powder requiring storage at −20 °C . Alternative suppliers (e.g., AKSci, CymitQuimica) list the same minimum purity of 95% . While a formal head-to-head purity comparison across vendors is not available in the primary literature, the consensus ≥95% specification and −20 °C storage requirement are critical for maintaining ligand integrity; degradation or racemization at ambient temperature could compromise enantioselectivity in catalytic applications. The racemic mixture (CAS 29618-52-8) is distinct from the chiral (S)-enantiomer (CAS 2226371-98-6) and should not be substituted for asymmetric catalysis.

chemical procurement quality control chiral ligand storage

N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide: Best-Fit Research and Industrial Application Scenarios


Asymmetric Synthesis of α-Chiral Cyclopropanecarboxylic Acid Derivatives

This compound is the ligand of choice for Pd-catalyzed enantioselective C(sp³)–H arylation of cyclopropanecarboxylic acids, achieving 82% yield and 97:3 er under optimized conditions [1]. It enables direct functionalization of free carboxylic acids without the need for installing and removing exogenous directing groups, providing superior atom and step economy compared to amide-directed approaches requiring N-perfluoroaryl amide auxiliaries. Ideal for medicinal chemistry groups synthesizing chiral cyclopropane-containing drug candidates.

Enantioselective Synthesis of Cyclobutane Carboxylic Acid Building Blocks

The MPAAM L1 ligand uniquely enables enantioselective C(sp³)–H cross-coupling of cyclobutanecarboxylic acids with aryl- and vinyl-boron reagents, achieving er up to 98:2 [2]. This substrate scope is not accessible with the earlier MPAA ligand system, making the target compound indispensable for laboratories constructing α-chiral cyclobutane scaffolds for pharmaceutical or agrochemical applications.

Mechanistic Studies of Pd-MPAAM Catalyst Speciation and Off-Cycle Intermediates

As the ligand for which off-cycle Pd(L)₂ homoleptic species formation has been experimentally characterized via NMR titrations, kinetic modeling, crystal structures, and DFT calculations, L1 serves as the reference standard for mechanistic investigations into Pd-catalyzed C–H activation [3]. Researchers developing next-generation MPAAM ligands use L1 as the baseline to quantify improvements in catalytic turnover number and rate.

TRPV1 SAR Studies Using a Well-Characterized Weak Antagonist Reference

For structure-activity relationship (SAR) campaigns targeting TRPV1, the target compound provides a structurally simple, weakly active reference point (IC₅₀ = 14 µM; 12–49% inhibition at 5 µM) [4][5]. Its well-defined weak activity allows medicinal chemists to quantify potency enhancements achieved through structural elaboration, using the compound as a negative control or starting scaffold in the α-substituted acetamide B-region series.

Quote Request

Request a Quote for N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.